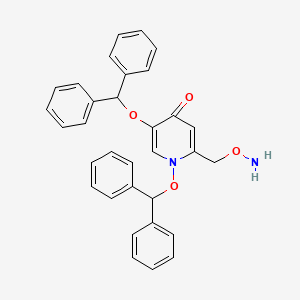
1-Bromo-2,4-dichloro-3-methylbenzene
Overview
Description
Synthesis Analysis
The synthesis of halogenated benzene derivatives is a topic of interest in several papers. For instance, the synthesis of various bromobenzene derivatives via bromoanilines is reported, where selective monobromination of aniline leads to different brominated products . Another study describes the regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene, yielding multiple bromination products, including a previously unknown compound . These studies indicate that the synthesis of halogenated benzenes can be achieved through selective halogenation reactions under controlled conditions.
Molecular Structure Analysis
The molecular structure of halogenated benzenes is crucial in determining their physical properties and reactivity. X-ray diffraction studies have been used to determine the structures of various brominated benzenes . These studies reveal the presence of Br...Br halogen bonds and other interactions such as C–H...Br, which can influence the packing and stability of the crystals. The molecular symmetry also plays a role in the melting points of these compounds, as seen in the study of dibromobenzenes .
Chemical Reactions Analysis
Halogenated benzenes participate in a variety of chemical reactions. The papers discuss the use of dibromobenzene derivatives as precursors for organic transformations, such as the formation of benzynes . Additionally, the conversion of brominated compounds into sulfur-functionalized benzoquinones is reported, showcasing the versatility of these compounds in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical properties of halogenated benzenes, such as melting points, are influenced by molecular symmetry and the presence of halogen bonds . The solvates of certain brominated benzenes have been studied, revealing different crystalline environments and conformations, which can affect their reactivity . The presence of halogen...halogen and halogen...π interactions also contributes to the packing motifs in the crystal structures of these compounds .
Scientific Research Applications
Thermochemistry and Physical Properties
- Vapor Pressure and Enthalpy Studies : Research has been conducted on the vapor pressures, vaporization, fusion, and sublimation enthalpies of halogen-substituted methylbenzenes, including compounds similar to 1-Bromo-2,4-dichloro-3-methylbenzene. These studies contribute to a better understanding of the thermochemical properties of such compounds (Verevkin et al., 2015).
Synthesis and Derivatization
- Regioselective Bromination : Research shows the regioselective bromination of related compounds, leading to the creation of new molecules with potential applications in various chemical syntheses (Aitken et al., 2016).
- Intermediate in Medicinal Agents and Dyes : this compound has been used as an intermediate in the synthesis of medicinal agents, pharmaceuticals, organic dyes, and organic electroluminescent materials (Xuan et al., 2010).
Catalysis and Chemical Reactions
- Liquid-phase Oxidation : The compound has been studied in the context of liquid-phase oxidation, catalyzed by a cobalt-copper-bromide system. Such studies are important for understanding catalytic processes in organic chemistry (Okada & Kamiya, 1981).
Material Science and Engineering
- Ring Expansion Reactions : In material science, research has explored ring expansion reactions, such as the transformation of 1-bromo-2,3,4,5-tetraethylalumole to 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, which can have implications in the development of new materials (Agou et al., 2015).
Spectroscopy and Molecular Analysis
- Vibrational Spectroscopy : Studies on the vibrational spectra of trisubstituted benzenes, including compounds similar to this compound, provide insights into their molecular structure and behavior (Aralakkanavar et al., 1992).
Safety and Hazards
Mechanism of Action
Target of Action
Like other aromatic compounds, it may interact with various biological molecules, including proteins and enzymes, depending on its specific chemical structure .
Mode of Action
The mode of action of 1-Bromo-2,4-dichloro-3-methylbenzene is likely to involve electrophilic aromatic substitution . In this process, the compound acts as an electrophile, forming a sigma bond with the benzene ring and generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
Given its structure, it may participate in reactions involving aromatic compounds, potentially affecting pathways where these compounds play a role .
Result of Action
Given its potential to undergo electrophilic aromatic substitution, it could lead to the formation of various substituted benzene derivatives .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and interactions with biological targets .
properties
IUPAC Name |
1-bromo-2,4-dichloro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c1-4-6(9)3-2-5(8)7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAYFCFQKDUHQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564197 | |
| Record name | 1-Bromo-2,4-dichloro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127049-87-0 | |
| Record name | 1-Bromo-2,4-dichloro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1283964.png)
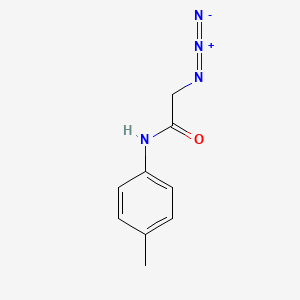
![1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one](/img/structure/B1283970.png)
![2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid](/img/structure/B1283972.png)
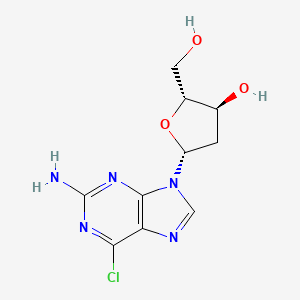
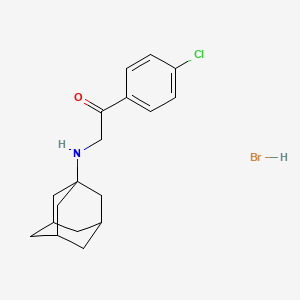
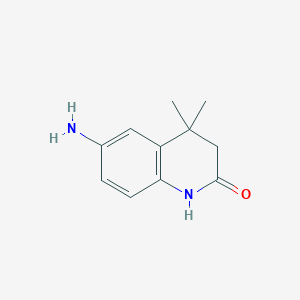
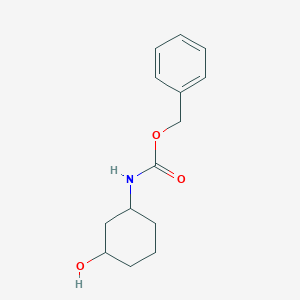
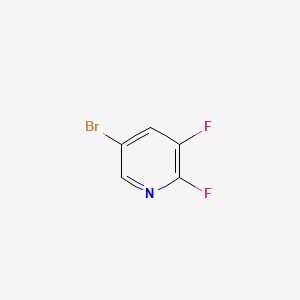
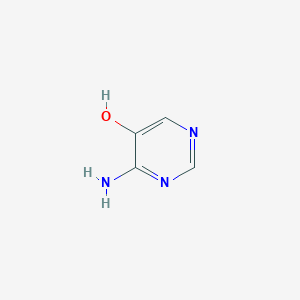
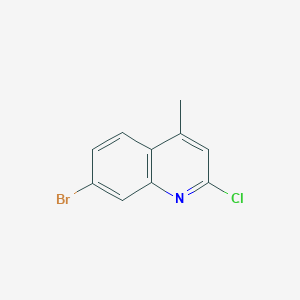
![1,1'-(Butane-1,4-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide](/img/structure/B1283998.png)
![3-(Bromomethyl)-5-fluorobenzo[d]isoxazole](/img/structure/B1284001.png)
